![molecular formula C13H15FO3 B2744932 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226168-95-1](/img/structure/B2744932.png)
2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound that features a tetrahydropyran ring substituted with a 4-fluorophenyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzene and an appropriate catalyst.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the acetic acid moiety to yield the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrahydropyran ring.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is C14H17FNO2, with a molecular weight of approximately 255.29 g/mol. The compound features a tetrahydro-2H-pyran ring substituted with a fluorophenyl group, which contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrahydropyran derivatives, showing promising results against cancer cell lines through apoptosis induction and tumor growth inhibition .
Table 1: Anticancer Activity of Related Compounds
Anti-Kinetoplastid Activity
Another significant application is in the treatment of kinetoplastid infections, such as those caused by Trypanosoma and Leishmania species. Studies have demonstrated that derivatives of tetrahydropyran exhibit anti-trypanosomal and anti-leishmanial activities, with some compounds showing IC50 values in the low micromolar range .
Table 2: Anti-Kinetoplastid Activity
Compound Name | Target Parasite | IC50 (µM) | Reference |
---|---|---|---|
Compound D | Trypanosoma brucei | 5 | |
Compound E | Leishmania donovani | 8 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the tetrahydropyran ring or fluorophenyl substitution can significantly alter biological activity, as shown in recent SAR studies .
Case Study: Antitumor Efficacy
A comprehensive study evaluated the antitumor efficacy of a series of tetrahydropyran derivatives, including this compound. The results indicated that these compounds could inhibit tumor growth in vivo, showcasing their potential as therapeutic agents against various cancers .
Case Study: Anti-Parasitic Screening
Another case study focused on the anti-parasitic potential of tetrahydropyran derivatives against Leishmania species. The study highlighted several candidates with low toxicity profiles and high efficacy rates, providing a pathway for further drug development in treating parasitic infections .
Wirkmechanismus
The mechanism of action of 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways related to pain and inflammation, thereby exerting its analgesic properties.
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenylacetic acid: Shares the 4-fluorophenyl group but lacks the tetrahydropyran ring.
Tetrahydropyran-4-ylacetic acid: Contains the tetrahydropyran ring but lacks the 4-fluorophenyl group.
Uniqueness: 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is unique due to the combination of the tetrahydropyran ring and the 4-fluorophenyl group, which imparts distinct chemical and biological properties
Biologische Aktivität
2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, with the CAS number 1226168-95-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15FO3
- Molecular Weight : 238.26 g/mol
- Structural Characteristics : The compound features a tetrahydropyran ring substituted with a fluorophenyl group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the formation of the tetrahydropyran ring followed by acetic acid functionalization. Detailed synthetic routes can be found in specialized literature focusing on similar compounds .
The biological activity of this compound may be attributed to its interaction with various cellular pathways:
- Macrophage Activation : Similar compounds have been shown to enhance macrophage lytic properties, suggesting that this compound could stimulate immune responses against tumors.
- Cytotoxicity : Compounds in this class may induce apoptosis in cancer cells, although high concentrations are often required for direct effects .
In Vitro Studies
In vitro studies evaluating the cytotoxic effects of structurally similar compounds have revealed varying degrees of effectiveness against tumor cell lines. For example:
- Flavone Derivatives : Induced direct cytotoxicity at high concentrations and stimulated macrophage activation, leading to enhanced tumor cell lysis .
In Vivo Studies
While specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models. For instance, certain derivatives were effective in reducing tumor size and improving survival rates in mice models of cancer .
Toxicological Profile
A profiling study involving various chemicals indicated that many compounds similar to this compound exhibited low toxicity at therapeutic doses. However, further toxicological assessments are necessary to fully understand the safety profile of this compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(4-fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Friedel-Crafts alkylation to introduce the 4-fluorophenyl group to the tetrahydro-2H-pyran scaffold under acidic conditions .
- Acetic acid side-chain incorporation via nucleophilic substitution or oxidation of a precursor alcohol (e.g., using CrO₃ or KMnO₄ in acidic media) .
- Optimization strategies :
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign the tetrahydro-2H-pyran ring protons (δ 1.5–4.5 ppm) and fluorophenyl aromatic protons (δ 6.8–7.3 ppm). The acetic acid proton appears as a singlet near δ 3.7 ppm .
- FT-IR : Confirm the carboxylic acid group (broad O-H stretch at 2500–3000 cm⁻¹; C=O at ~1700 cm⁻¹) .
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients for purity analysis. The molecular ion [M-H]⁻ is expected at m/z 279.3 (calculated) .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Thermal stability : Decomposes above 150°C, releasing CO₂ and fluorinated byproducts (e.g., 4-fluorobenzoic acid) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group .
- Hygroscopicity : The acetic acid moiety may absorb moisture; use desiccants in storage containers .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT calculations : Optimize the molecule’s geometry to identify electrophilic/nucleophilic sites (e.g., the acetic acid’s α-carbon) using Gaussian or ORCA .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The fluorophenyl group may enhance binding via hydrophobic interactions .
- Reaction pathway modeling : Use Schrödinger’s Maestro to predict regioselectivity in substitution reactions (e.g., esterification vs. amidation) .
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Parameter screening : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni for reductions) and reaction times .
- Byproduct analysis : Use GC-MS to identify side products (e.g., over-oxidation to ketones) and adjust stoichiometry .
- Reproducibility protocols : Standardize solvent drying methods (e.g., molecular sieves) and inert gas purging to minimize variability .
Q. What strategies exist for regioselective functionalization of the tetrahydro-2H-pyran ring?
Methodological Answer:
- Protecting groups : Temporarily block the acetic acid moiety with tert-butyldimethylsilyl (TBS) chloride to direct substitutions to the pyran ring .
- Metal catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki couplings at the 4-position of the pyran ring .
- Steric control : Introduce bulky substituents (e.g., tert-butyl) to favor reactions at the less hindered 2-position .
Q. How can in vitro assays evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition : Test against cyclooxygenase (COX) isoforms using fluorometric assays. The acetic acid group may mimic arachidonic acid binding .
- Cellular uptake : Label the compound with ¹⁸F for PET imaging to track biodistribution in cell lines .
- Toxicity screening : Use MTT assays on hepatocytes to assess cytotoxicity linked to fluorophenyl metabolism .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVBKHYCILTLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.